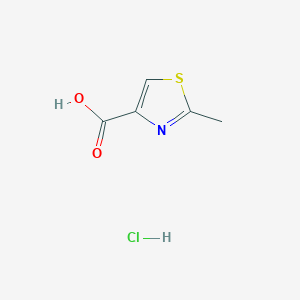

2-甲基-1,3-噻唑-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives involves several steps including condensation, oxidation, and hydrolysis reactions. For example, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde by condensation and esterification. Following this, methyl thiazole-4-carboxylate was synthesized by an oxidation reaction. Hydrolysis of this compound yielded Thiazole-4-carboxylic acid (Lv Xin-yu, 2012).

Molecular Structure Analysis

A detailed structural, electronic, and spectroscopic study using density functional theory (DFT) has been conducted on related compounds such as 4-methylthiadiazole-5-carboxylic acid. This study included vibrational analysis with FT-IR and FT-Raman spectra, NBO analysis for estimating hydrogen bond strength, and computational visualization of key electron transitions (Isha Singh et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives often include their transformation into various biologically active compounds. For instance, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and shown to exhibit significant fungicidal and antivirus activities, highlighting the compound's versatility in chemical reactions (Fengyun Li et al., 2015).

Physical Properties Analysis

The physical properties of these compounds can be influenced by their molecular structure. Studies on related thiazole derivatives have provided insights into their hydrogen bonding and solvent effects, which are crucial for understanding their physical properties and behavior in different environments (B. Refouvelet et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives, such as their reactivity and stability, are key areas of research. For example, the study on the synthesis and antibacterial study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives illustrates the compound's potential in developing antibacterial agents (Zina K. Al Dulaimy et al., 2017).

科学研究应用

合成和化学性质

- 合成技术:甲基噻唑烷-4-羧酸酯的合成涉及L-半胱氨酸盐酸盐和甲醛的缩合和酯化,然后经氧化和水解得到噻唑-4-羧酸(Lv Xin-yu, 2012)。

药物设计和生物活性中的应用

- 设计杂环γ-氨基酸:4-氨基(甲基)-1,3-噻唑-5-羧酸用于模拟蛋白质的二级结构。合成这些化合物的化学途径涉及N-Fmoc-氨基酸和立体位阻碍的1,1-二甲基丙烯酸醋酯之间的交叉Claisen缩合(L. Mathieu et al., 2015)。

- 杀真菌和抗病毒活性:2-氨基-1,3-噻唑-4-羧酸的新颖衍生物显示出有希望的杀真菌和抗病毒活性。一些化合物对烟草花叶病毒(TMV)和真菌表现出显著活性(Li Fengyun et al., 2015)。

其他应用

- 抗菌研究:合成的2-氨基-5-芳基-1,3-噻唑-4-羧酸衍生物已被研究其抗菌性能。它们的结构已通过光谱数据确认(Zina K. Al Dulaimy et al., 2017)。

- 心脏保护活性:通过Hantzsch反应合成的一些2-芳基亚胺基-1,3-噻唑衍生物在体外显示出心脏保护作用,表明有进一步药理学研究的潜力(I. Drapak et al., 2019)。

作用机制

Target of Action

Thiazole derivatives have been known to interact with various targets in the biological system . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Mode of Action

Thiazole derivatives are known for their aromaticity, which allows them to participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This reactivity can lead to diverse interactions with biological targets, potentially altering physiological systems .

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes . The exact pathways and downstream effects would depend on the specific targets and interactions of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

属性

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWRGBRXXNHTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)